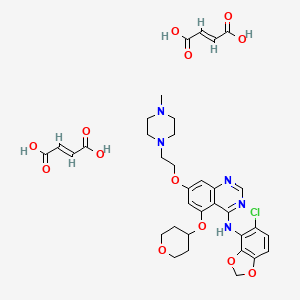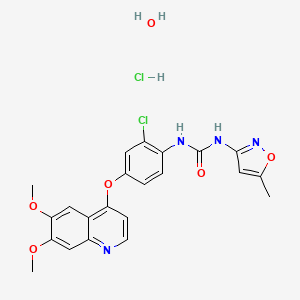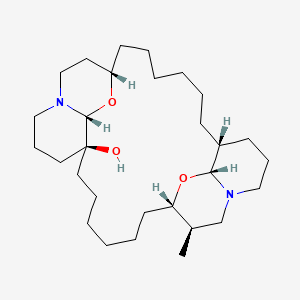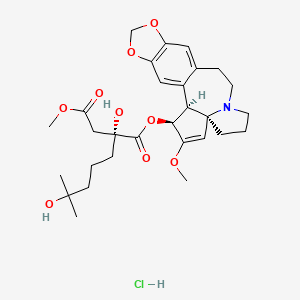
2,6-Dioxo-6-phenylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dioxo-6-phenylhexanoic acid is a dioxo monocarboxylic acid consisting of 6-phenylhexanoic acid having the two oxo groups at the 2- and 6-positions. It derives from a hexanoic acid. It is a conjugate acid of a 2,6-dioxo-6-phenylhexanoate.
Applications De Recherche Scientifique
Enantiomeric Separation and Enzyme Inhibition
2,4-Dioxo-5-acetamido-6-phenylhexanoic acid, closely related to 2,6-dioxo-6-phenylhexanoic acid, is a potent inhibitor for peptidylamidoglycolate lyase (PGL), an enzyme crucial in carboxyl-terminal amidation of biological peptides. High-performance liquid chromatography (HPLC) on chiral stationary phases (CSPs) has been used to separate its enantiomers, crucial for synthesizing the inhibitor in its active form (Feng & May, 2001).
Microbial Synthesis of Biopolymers
Research has demonstrated the microbial synthesis of poly(beta-hydroxyalkanoates) bearing phenyl groups using aromatic fatty acids like 6-phenylhexanoic acid. This process, conducted in a beta-oxidation mutant of Pseudomonas putida, leads to polymers with potential biodegradable and biomedical applications (Abraham et al., 2001).
Chemical and Electrochemical Characterization
A novel quinoxaline carboxylic acid derivative, structurally related to 2,6-dioxo-6-phenylhexanoic acid, has been studied for its redox behavior using electrochemical techniques. This research helps understand the compound's thermodynamic and electrochemical properties, facilitating its characterization and potential applications (Shah et al., 2014).
Hydrophobic and Flexible Structural Elements
6-Aminohexanoic acid, a compound with similarities to 2,6-dioxo-6-phenylhexanoic acid, has been identified as significant in the synthesis of modified peptides and in the polyamide synthetic fibers industry. Its role as a linker in various biologically active structures emphasizes its utility in a range of chemical and industrial applications (Markowska et al., 2021).
Solubility Enhancement in Nanotechnology
Research has shown that carboxylic acid-functionalized single-wall carbon nanotubes can be solubilized in water over a wide pH range by modifying their hydrocarbon side chain length. The use of 6-aminohexanoic acid derivatives in this context demonstrates the potential for enhancing solubility in various pH conditions, which is crucial for applications in nanotechnology and material science (Zeng et al., 2005).
Propriétés
Nom du produit |
2,6-Dioxo-6-phenylhexanoic acid |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
2,6-dioxo-6-phenylhexanoic acid |
InChI |
InChI=1S/C12H12O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-3,5-6H,4,7-8H2,(H,15,16) |
Clé InChI |
WHAWELFEJQCZFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCCC(=O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-](/img/structure/B1194690.png)
![Sodium 2,6-bis{[hydroxy(2-methoxyethoxy)methylidene]amino}-N-(5-{[hydroxy(methyl)phosphoryl]oxy}pentyl)hexanimidate](/img/structure/B1194691.png)




![N'-[(Z)-4-(ethylamino)but-2-enyl]-N-[4-[[(Z)-4-(ethylamino)but-2-enyl]amino]butyl]butane-1,4-diamine](/img/structure/B1194700.png)


